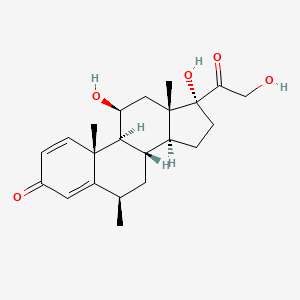

6beta-Methylprednisolone

Übersicht

Beschreibung

6beta-Methylprednisolone is a synthetic corticosteroid that is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is commonly used in laboratory experiments to study the effects of corticosteroids on various biological processes.

Wissenschaftliche Forschungsanwendungen

Application in Drug Delivery Systems

Specific Scientific Field

Summary of the Application

Methylprednisolone (MPD) and its derivatives like Prednisolone (PD) are commonly used in the treatment of many acute and chronic inflammatory diseases . However, their application is limited due to their physico-chemical properties, such as very low water solubility . To overcome these limitations, new drug delivery systems are being developed .

Methods of Application

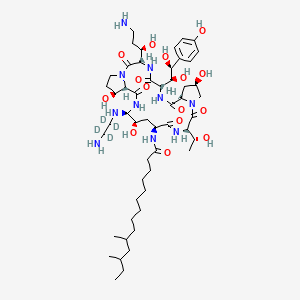

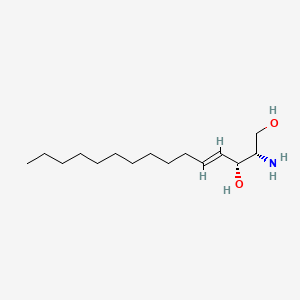

The design and synthesis of conjugates of PD, MPD, and similar glucocorticoids are being explored . These conjugates are divided into two groups: low molecular weight conjugates and polymeric conjugates . The aim is to improve the physicochemical properties of glucocorticoids while avoiding undesirable side effects associated with systemic administration .

Results or Outcomes

The synthetic approaches for the preparation of these covalent conjugates have shown promising results in in vitro and in vivo testing . They have the potential to target inflammatory sites, reduce dosages, and decrease administration frequency through increasing drug circulation time .

Application in Anti-Inflammatory Drugs

Summary of the Application

Methylprednisolone sodium succinate (MPSS) is a parenteral water-soluble corticosteroid ester . It is used on a wide scale in prescribed anti-inflammatory drugs .

Methods of Application

A rapid RP-HPLC method of MP and its derivatives analysis has been developed . The chromatographic system consists of RP-HPLC using the BDS column (250 mm × 4.6 mm × 5 μm) . The mobile phase was prepared by mixing the WFI: glacial acetic acid: acetonitrile in a volume ratio (63:2:35) at a flow rate of 2.0 mL/min with detection wavelength at 254 nm at room temperature and injection volume 20 μL .

Results or Outcomes

The method manifested a satisfied linearity regression R2 (0.9998–0.99999) with LOD 143.97 ng/mL and 4.49 μg/mL; and LOQ 436.27 ng/mL and 13.61 μg/mL for MP and MPHS respectively . The method proved its efficiency via system suitability achievement in the robustness and ruggedness conduction according to the validation guidelines . High sensitivity according to its LOD and LOQ . So, the current method could be considered in the pharmaceutical industry .

Application in Treatment of Inflammatory Diseases

Summary of the Application

Glucocorticoid drugs like Methylprednisolone are commonly used in the treatment of many acute and chronic inflammatory diseases . However, their application is limited due to their physico-chemical properties, such as very low water solubility .

Methods of Application

New drug delivery systems are being developed to improve the physicochemical properties of glucocorticoids while avoiding undesirable side effects associated with systemic administration . The design and synthesis of conjugates of prednisolone (PD), methylprednisolone (MPD) and similar glucocorticoids are being explored .

Results or Outcomes

Application in Post-COVID-19 Syndrome Treatment

Specific Scientific Field

Summary of the Application

Methylprednisolone is being studied for its potential use in the treatment of cognitive deficits in patients with post-COVID-19 syndrome .

Methods of Application

A randomized controlled double-blind trial is being conducted to evaluate the efficacy of methylprednisolone versus placebo in patients with post-COVID-19 syndrome and cognitive deficits .

Results or Outcomes

The study is still ongoing, and the results are yet to be published .

Application in Pediatric Disorders

Specific Scientific Field

Summary of the Application

Corticosteroids like Methylprednisolone are the mainstay of therapy for many pediatric disorders and sometimes are life-saving . They modulate a variety of physiological functions, such as glucose metabolism, immune homeostasis, organ development, and the endocrine system .

Methods of Application

Both endogenous and synthetic derivatives diffuse across the cell membrane and, by binding to their cognate glucocorticoid receptor, modulate a variety of physiological functions .

Results or Outcomes

The use of corticosteroids has been found to be beneficial in the treatment of many pediatric disorders .

Application in Treatment of COVID-19 Pneumonia

Specific Scientific Field

Summary of the Application

Methylprednisolone has been used in the treatment of severe COVID-19 pneumonia .

Methods of Application

A retrospective cohort study was conducted to evaluate the efficacy of early, low-dose and short-term application of methylprednisolone in patients with severe COVID-19 pneumonia .

Results or Outcomes

The study found that early, low-dose and short-term application of methylprednisolone was associated with better clinical outcomes in severe patients with COVID-19 pneumonia .

Eigenschaften

IUPAC Name |

(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14+,15+,17+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRSUDSXCMQTMA-DZDRLISQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859122 | |

| Record name | 6beta-Methylprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Methylprednisolone | |

CAS RN |

18462-27-6 | |

| Record name | 11beta,17,21-Trihydroxy-6beta-methylpregna-1,4-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018462276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Methylprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.BETA.,17,21-TRIHYDROXY-6.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RLH33V7DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.